molecular formula C25H23N3O4 B1191587 BAY-299

BAY-299

Cat. No. B1191587
M. Wt: 429.476
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

BAY-299 is a potent and selective BRD1 and TAF1 inhibitor (IC50 values are 6 and 13 nM, respectively).

Scientific Research Applications

Antiproliferative Effects in Cancer Treatment

Research has shown that BAY-299, a TAF1 bromodomain inhibitor, exhibits antiproliferative effects in several cancer cell lines. Knockdown of TAF1, a general transcription factor, has been linked to reduced cell proliferation. BAY-299 has demonstrated specific transcriptional changes when inhibiting TAF1 bromodomains, indicating potential for targeted cancer therapy. It selectively downregulates genes with high levels of TAF1 and histone acetylation at their promoters, which could be particularly effective in cancer cells with these characteristics (García-Carpizo et al., 2018).

Efficacy in Acute Myeloid Leukemia

A study focusing on acute myeloid leukemia (AML) found that BAY-299 significantly inhibited cell growth and induced cell death in AML cell lines. It achieved this by increasing the expression of cell cycle inhibitor genes and pyroptosis-promoting genes. The study suggests that BAY-299’s mechanism of inducing AML cell death offers a novel avenue for treating this form of leukemia (Zhou et al., 2021).

properties

Molecular Formula

C25H23N3O4

Molecular Weight

429.476

SMILES

O=C1N(C2=C(C)C=C(N3C)C(N(C)C3=O)=C2)C(C4=CC=C(CCCO)C5=CC=CC1=C45)=O

Appearance

Solid powder

synonyms

BAY-299;  BAY 299;  BAY299.; 6-(3-Hydroxypropyl)-2-(1,3,6-trimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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